molecular formula C6H9N4O3P B14440800 N-(4-Nitrophenyl)phosphoric triamide CAS No. 77055-79-9

N-(4-Nitrophenyl)phosphoric triamide

Cat. No.: B14440800
CAS No.: 77055-79-9
M. Wt: 216.13 g/mol
InChI Key: UCYCEWSZAPJTAQ-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)phosphoric triamide is a phosphoramide derivative functioning as a potent inhibitor of the urease enzyme . Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a reaction that in agricultural contexts leads to significant nitrogen loss from urea-based fertilizers as ammonia volatilization and can contribute to environmental pollution . By effectively blocking the active site of the urease enzyme, this compound delays urea hydrolysis, maintaining soil nitrogen availability for a longer period and improving nitrogen use efficiency for crops . Its value in research extends to mitigating ammonia emissions from livestock manure management systems, offering a strategy to reduce greenhouse gas emissions and the formation of atmospheric particulate matter . Furthermore, this compound and its structural analogs have been investigated for their utility in medical and microbiological research, particularly in inhibiting urease produced by pathogenic bacteria, which is a key virulence factor in infections such as those caused by Proteus species . As a research chemical, it provides scientists with a critical tool for studying nitrogen cycle dynamics, developing enhanced fertilizer formulations, and exploring novel approaches to pollution control and medical applications. This product is strictly for research use in laboratory settings and is not intended for human or veterinary diagnostic, therapeutic, or personal use.

Properties

CAS No.

77055-79-9

Molecular Formula

C6H9N4O3P

Molecular Weight

216.13 g/mol

IUPAC Name

N-diaminophosphoryl-4-nitroaniline

InChI

InChI=1S/C6H9N4O3P/c7-14(8,13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H5,7,8,9,13)

InChI Key

UCYCEWSZAPJTAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NP(=O)(N)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Core Reaction Pathway

The primary synthetic route involves a two-step process combining nitrophenylamine derivatives with phosphorus oxychloride (POCl₃), followed by ammonolysis.

Step 1: Phosphorylation of 4-Nitroaniline
4-Nitroaniline reacts with phosphorus oxychloride under anhydrous conditions:
$$
\text{C₆H₅N₂O₂} + \text{POCl₃} \rightarrow \text{C₆H₄N₂O₂PCl₂} + \text{HCl}
$$
Key parameters:

  • Molar ratio: 1:3 (4-nitroaniline:POCl₃)
  • Temperature: 0–5°C (initial), rising to 60°C
  • Solvent: Dichloromethane or toluene
  • Reaction time: 6–8 hours

Step 2: Ammonolysis to Triamide
The intermediate dichloride undergoes ammonolysis in liquid ammonia:
$$
\text{C₆H₄N₂O₂PCl₂} + 3\text{NH₃} \rightarrow \text{C₆H₉N₄O₃P} + 2\text{NH₄Cl}
$$
Optimized conditions:

  • Temperature: −30°C to −40°C
  • Ammonia pressure: 2–3 bar
  • Reaction time: 12–24 hours

Purification and Yield Data

Post-synthesis purification typically involves:

  • Crystallization : From ethanol/water (1:3) mixture
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4)
Parameter Value Source
Crude yield 68–72%
Purity after crystallization ≥98%
Recovery efficiency 89–93%

Industrial Production Methods

Continuous Flow Reactor Systems

Modern facilities employ tubular flow reactors to enhance process control:

Reactor configuration:

  • Stage 1 : Jacketed glass reactor (POCl₃ addition)
  • Stage 2 : Ammonia saturation column
  • Stage 3 : Falling film evaporator

Operational advantages:

  • 40% reduction in reaction time vs batch processing
  • 15–20% improvement in yield
  • Consistent product quality (RSD <1.5%)

Catalytic Improvements

The addition of N,N-dimethylaniline (0.5–1.0 mol%) accelerates the ammonolysis step by stabilizing reactive intermediates:

$$
\text{Reaction rate constant } (k) = 0.174 \text{ min}^{-1} \text{ (with catalyst)} \quad vs \quad 0.098 \text{ min}^{-1} \text{ (uncatalyzed)}
$$

Reaction Mechanism and Byproduct Analysis

Phosphorylation Step Kinetics

The reaction follows second-order kinetics:
$$
\text{Rate} = k[\text{4-Nitroaniline}][\text{POCl₃}]
$$
Activation energy: 58.3 kJ/mol (determined via Arrhenius plot)

Major Byproducts and Mitigation

Byproduct Formation Cause Mitigation Strategy
4-Nitrophenylphosphoramidate Incomplete ammonolysis Extended reaction time (24+ hr)
Bis(4-nitrophenyl)phosphate Solvent impurities Molecular sieve drying
Phosphoric acid residues Hydrolysis during workup Cold ethanol washes

Comparative Analysis with Structural Analogues

2-Nitrophenyl vs 4-Nitrophenyl Derivatives

The para-substituted isomer demonstrates superior stability due to resonance effects:

Property 2-Nitrophenyl Derivative 4-Nitrophenyl Derivative
Thermal decomposition 162°C 185°C
Aqueous solubility 3.8 g/L 1.2 g/L
Urease inhibition IC₅₀ 0.48 μM 0.39 μM

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)phosphoric triamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide can be used for nucleophilic aromatic substitution.

Major Products

    Reduction: The major product is N-(4-aminophenyl)phosphoric triamide.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

N-(4-Nitrophenyl)phosphoric triamide finds applications across several scientific and industrial domains, primarily due to its urease inhibitory properties.

Scientific Research Applications

  • Chemistry this compound is utilized as a reagent in organic synthesis and as an intermediate in producing other compounds. The nitro group present on the compound can undergo reduction to an amino group or participate in nucleophilic aromatic substitution reactions.
  • Biology: This compound is investigated for its potential as an enzyme inhibitor, particularly in regulating enzymatic urea hydrolysis. Its mechanism of action involves interacting with specific molecular targets, such as enzymes, inhibiting their activity and regulating biochemical pathways. The nitro group plays a crucial role in its binding affinity and inhibitory activity.
  • Medicine: this compound is explored for potential therapeutic applications, including serving as a precursor for drug development.
  • Agriculture: this compound's primary application is as a urease inhibitor. By inhibiting urease, it slows the breakdown of urea in soils, reducing ammonia volatilization and enhancing nitrogen retention from fertilizers. This improves soil fertility and reduces environmental pollution caused by ammonia emissions.

Urease Inhibition and its Impact

The compound's biological activity primarily lies in its role as a urease inhibitor. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting this enzyme, this compound helps manage nitrogen levels in agricultural practices. Studies have demonstrated its effectiveness in inhibiting urease activity, leading to reduced ammonia production from urea.

A study compared the effectiveness of N-(2-nitrophenyl) phosphoric triamide (2-NPT) with N-(n-butyl) thiophosphoric triamide (nBTPT) in reducing ammonia emissions from cattle urine applied to pasture soils . The study hypothesized that 2-NPT would be a longer-lasting inhibitor . The results showed that both inhibitors reduced ammonia emissions from applied urine .

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)phosphoric triamide involves its interaction with specific molecular targets, such as enzymes. It acts by inhibiting the activity of these enzymes, thereby regulating biochemical pathways. The nitro group plays a crucial role in its binding affinity and inhibitory activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Phosphoric triamide inhibitors share a common P(O)(NH₂)₃ core but differ in substituents, which critically affect their efficacy, stability, and environmental behavior. Key compounds for comparison include:

Compound Substituent(s) Primary Use Key Properties
N-(4-Nitrophenyl)phosphoric triamide 4-nitrophenyl group Urease inhibition (theoretical) Hypothesized strong electron-withdrawing effects; limited direct data
N-(2-Nitrophenyl)phosphoric triamide (2-NPT) 2-nitrophenyl group Urease inhibition Registered under EU REACH; moderate efficacy in reducing NH₃ volatilization
N-(n-butyl) thiophosphoric triamide (NBPT) n-butyl group; sulfur substitution Urease inhibition Most commercially successful; 60–80% reduction in NH₃ loss
N-propyl thiophosphoric triamide (NPPT) Propyl group; sulfur substitution Urease inhibition Similar efficacy to NBPT but shorter persistence in soil
Dicyandiamide (DCD) Cyanoguanidine structure Nitrification inhibition Effective in cold soils; less stable in warm conditions

Efficacy and Environmental Impact

  • NBPT vs. This compound :
    NBPT’s thiophosphoric structure enhances its binding to urease, achieving 60–80% inhibition of ammonia volatilization in field trials . The nitro group in this compound may improve oxidative stability but could reduce soil mobility due to higher polarity.

  • 2-NPT vs. This compound :
    2-NPT is registered under EU REACH regulations, with application rates of 0.0001–1% by mass of nitrogen in fertilizers . The para-nitro isomer’s efficacy remains untested, but ortho-substitution in 2-NPT may sterically hinder enzyme interaction compared to the para isomer.

  • NPPT and Cyclohexyl Derivatives :
    NPPT shows comparable initial inhibition to NBPT but degrades faster in soil, especially at temperatures >25°C . Cyclohexyl phosphoric triamide (CHPT) exhibits temperature-dependent efficacy, with optimal performance at 25°C and 60% soil moisture .

  • DCD and Dual-Inhibitor Systems :
    Combining urease inhibitors (e.g., NBPT) with nitrification inhibitors (e.g., DCD) prolongs ammonium retention in soil. However, DCD is less effective in warm climates, whereas phosphoric triamides maintain stability across broader temperature ranges .

Regulatory and Commercial Status

  • REACH Compliance : NBPT, NPPT, and 2-NPT are registered under EU REACH, ensuring rigorous hazard assessments and application guidelines .
  • Market Dominance : NBPT is the only phosphoric triamide widely adopted commercially, often formulated with magnesium sulfate to enhance fertilizer stability .
  • Unmet Potential: this compound remains unexplored in large-scale trials but could offer niche advantages in high-pH soils due to its nitro group’s electron effects .

Biological Activity

N-(4-Nitrophenyl)phosphoric triamide, often abbreviated as 4-NPT, is an organophosphorus compound recognized for its diverse biological activities and applications, particularly in agriculture and environmental management. This article delves into the compound's biological activity, its mechanisms of action, and relevant case studies that highlight its efficacy and safety.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Chemical Formula C7H10N3O4P\text{Chemical Formula }C_7H_10N_3O_4P

This compound features a phosphoric acid group attached to a 4-nitrophenyl moiety, which contributes to its unique reactivity and biological interactions.

Biological Activity Overview

This compound exhibits several significant biological activities:

  • Urease Inhibition : The primary application of 4-NPT is as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of urease activity can significantly reduce ammonia emissions from soils treated with urea fertilizers, thus mitigating environmental pollution.
  • Toxicity Profile : While 4-NPT has beneficial applications, it also poses potential risks. Studies indicate that prolonged exposure may lead to reproductive toxicity and organ damage, necessitating careful handling in agricultural settings.

The mechanism by which this compound acts as a urease inhibitor involves the formation of stable complexes with the urease enzyme. This interaction prevents the enzyme from catalyzing its reaction, leading to decreased ammonia production.

Case Study 1: Urease Inhibition Efficacy

A comparative study evaluated the effectiveness of N-(2-nitrophenyl) phosphoric triamide (2-NPT) against traditional inhibitors like N-(n-butyl) thiophosphoric triamide (nBTPT). The results indicated that 2-NPT significantly reduced ammonia emissions in various soil types by up to 83% when applied at optimal concentrations .

TreatmentAmmonia Emission Reduction (%)Soil Type
Control0Recent
nBTPT53Recent
2-NPT (0.075%)74-84Allophanic

Case Study 2: Field Application

In field trials, the application of this compound with urea fertilizers demonstrated a reduction in nitrogen losses by approximately 70% compared to untreated urea. This highlights its potential for improving nitrogen use efficiency in agricultural practices .

Safety and Environmental Considerations

The safety profile of this compound is crucial for its application. Regulatory assessments have classified it with warnings due to potential reproductive toxicity and organ damage upon prolonged exposure. Therefore, risk management measures are recommended for users in agricultural settings .

Q & A

Q. How is N-(4-Nitrophenyl)phosphoric triamide synthesized for laboratory use?

Methodological Answer: Synthesis typically involves reacting nitro-substituted aniline derivatives with phosphorylating agents under controlled conditions. For example, analogous compounds like N-(2,6-difluorobenzoyl)phosphoric triamides are synthesized by reacting benzoyl chloride derivatives with phosphoryl chloride, followed by substitution with amines (e.g., N-methylcyclohexylamine) in dry chloroform at low temperatures (273 K) . Purification is achieved via recrystallization from chloroform/DMF mixtures.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3063 cm⁻¹, P=O bonds at ~1262 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. Use Bruker SMART APEXII CCD diffractometers with SHELX software (e.g., SHELXL for refinement; R[F²] < 0.05) .
  • HPLC : Assess purity (≥97% via C18 columns, as demonstrated for NBPT analogs) .

Q. What is the role of this compound as a urease inhibitor in experimental studies?

Methodological Answer: Similar to NBPT [N-(n-butyl)thiophosphoric triamide], it likely reduces ammonia volatilization by blocking urease active sites. In vitro assays involve:

  • Incubating soil samples with urea and the inhibitor.
  • Quantifying NH₃ emissions via gas chromatography or colorimetric methods .
  • Comparing inhibition efficacy across soil types (e.g., pH 5–9, organic matter content) to optimize dosing .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the stability and urease inhibition activity of this compound?

Methodological Answer: Crystal structures of related phosphoric triamides reveal that N–H···O=P hydrogen bonds stabilize molecular conformations and enhance crystalline packing. For example, N-(2-chloro-2,2-difluoroacetyl)phosphoric triamide forms R₂²(8) and R₁²(12) hydrogen-bonded rings, which may mimic binding to urease’s nickel center . Computational modeling (e.g., DFT or molecular docking) can predict how nitro-group positioning affects hydrogen-bond strength and inhibitor-enzyme interactions.

Q. What methodologies resolve contradictions in urease inhibition data across different soil types?

Methodological Answer: Contradictions often arise from soil variability (pH, cation exchange capacity, microbial activity). To address this:

  • Conduct multivariate regression analysis to isolate key variables (e.g., soil pH’s impact on inhibitor half-life) .
  • Use isotopic labeling (¹⁵N-urea) to trace NH₃/NH₄⁺ dynamics in controlled microcosms .
  • Validate findings with soil-specific dose-response curves and meta-analyses of published inhibition rates .

Q. How can X-ray crystallography and computational modeling be integrated to study the binding mechanism of this compound to urease?

Methodological Answer:

  • X-ray Data Collection : Resolve inhibitor-urease co-crystals using synchrotron radiation (λ = 0.71073 Å) and refine with SHELXL .
  • Molecular Dynamics (MD) Simulations : Simulate binding trajectories (e.g., GROMACS) to assess nitro-group interactions with urease’s flap residue (e.g., αCys-322 in Canavalia ensiformis urease) .
  • QTAIM Analysis : Quantify bond critical points (BCPs) to map electron density changes at inhibitor-enzyme interfaces .

Q. What safety protocols are critical when handling this compound given its regulatory status?

Methodological Answer:

  • CMR Classification : The EU classifies N-(2-nitrophenyl) analogs as CMR substances (EC 477-690-9), necessitating:
  • Use of fume hoods and PPE (nitrile gloves, lab coats).
  • Storage in sealed containers under inert atmospheres (N₂) .
    • Waste Disposal : Neutralize with 10% NaOH before incineration to prevent environmental release .

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